2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the diene system: This can be achieved through a series of reactions such as aldol condensation followed by dehydration.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Formation of the oxane ring: This step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diene system can be reduced to form a saturated compound.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a saturated compound.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: shares similarities with other polyhydroxylated compounds and dienes, such as:
Uniqueness
This compound: is unique due to its specific combination of hydroxyl groups and diene system, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYEEMQIFDGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100462-37-1 |
Source
|
Record name | (2E,4S)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.